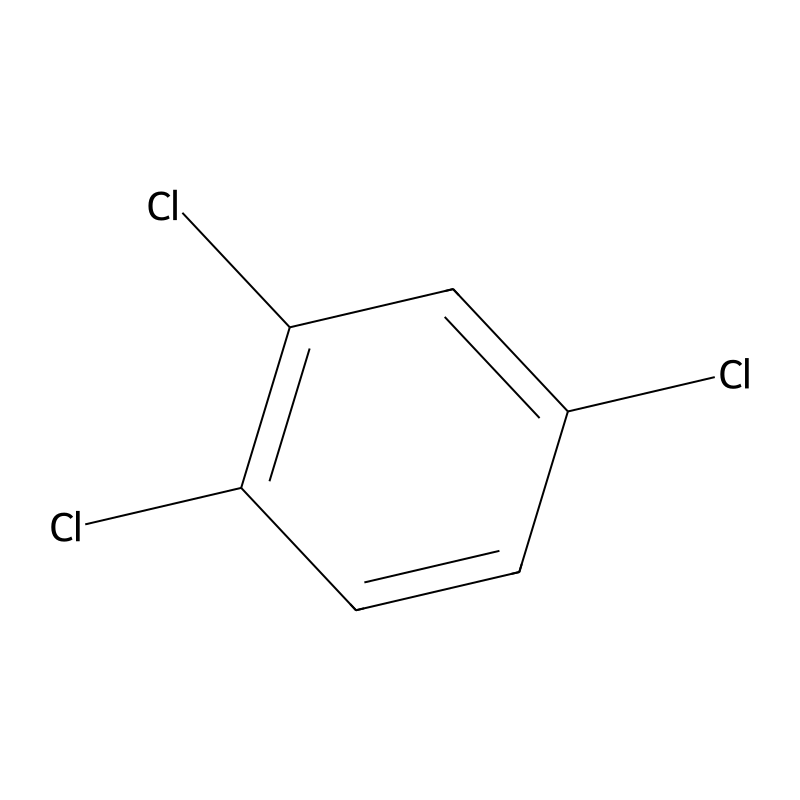

1,2,4-Trichlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.70e-04 M

Sparingly soluble in alcohol. Miscible with ether, benzene, petroleum ether, carbon disulfide

In water, 49.0 mg/L at 25 °C

Solubility in water, mg/l: 34.6

0.003%

Synonyms

Canonical SMILES

Environmental Science:

- Fate and Transport Studies: Researchers use 1,2,4-TCB as a model compound to investigate the behavior of organic contaminants in the environment. Its specific properties, like volatility and water solubility, allow scientists to understand how such compounds move through air, water, and soil . Additionally, studies track its degradation by microorganisms and other environmental processes, contributing to the understanding of contaminant persistence and remediation strategies .

Toxicology and Biotransformation:

Investigating Toxicity Mechanisms

,2,4-TCB serves as a model compound in studies exploring the potential health impacts of chlorinated hydrocarbons. Researchers use it to understand how these chemicals interact with biological systems and induce specific toxic effects . This knowledge helps assess the potential human health risks associated with environmental exposure.

Biotransformation Pathways

Scientists studying the metabolism of xenobiotics (foreign chemicals) in organisms utilize 1,2,4-TCB. By examining its breakdown products and the enzymes involved, researchers gain insights into the body's capacity to detoxify such compounds . This knowledge is crucial for understanding individual susceptibility and potential adverse effects associated with exposure.

Material Science and Applications:

1,2,4-Trichlorobenzene is an organochlorine compound and one of the three isomers of trichlorobenzene, characterized by three chlorine atoms attached to a benzene ring. It appears as a colorless liquid with a distinct odor and is primarily utilized as a solvent in various industrial applications. Its chemical formula is C₆H₃Cl₃, and it has a molecular weight of 181.45 g/mol. This compound is denser than water and exhibits low volatility, making it an effective solvent for high-temperature applications .

TCB is considered a harmful substance if swallowed and can cause skin irritation. Long-term exposure to TCB may be hazardous, and it is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC). Additionally, TCB is very toxic to aquatic life and can persist in the environment.

Important Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TCB.

- Work in a well-ventilated area to avoid inhalation.

- Avoid contact with skin and eyes.

- Properly dispose of waste according to local regulations.

- Chlorination: It can be produced through the chlorination of benzene or 1,4-dichlorobenzene under specific conditions.

- Dehydrochlorination: This compound can also result from the dehydrochlorination of hexachlorocyclohexane.

- Reactivity with Oxidizers: It reacts vigorously with strong oxidizing agents, potentially leading to hazardous byproducts such as hydrogen chloride and phosgene when heated to decomposition .

The biological activity of 1,2,4-trichlorobenzene raises concerns regarding its toxicity. Animal studies indicate that exposure can lead to liver and kidney damage. It is classified as a potential teratogen, meaning it may cause developmental abnormalities in embryos. The compound can irritate the skin and respiratory tract upon exposure, and its ingestion poses risks of significant organ damage . The lethal dose (LD50) for oral consumption in rats is approximately 756 mg/kg .

The synthesis of 1,2,4-trichlorobenzene typically involves:

- Chlorination of Benzene: This method requires controlled conditions to favor the formation of 1,2,4-trichlorobenzene over other isomers.

- Dehydrochlorination: The compound can also be synthesized from hexachlorocyclohexane through dehydrochlorination processes .

1,2,4-Trichlorobenzene has diverse applications in various industries:

- Solvent: It serves as a solvent for oils, waxes, and other compounds in high-temperature processes.

- Chemical Intermediate: Utilized in the production of dyes and pesticides.

- Heat Transfer Medium: Employed in heat transfer fluids due to its thermal stability.

- Dielectric Fluid: Used in transformers and capacitors before regulations limited its use .

Interaction studies involving 1,2,4-trichlorobenzene focus on its toxicological effects and environmental behavior:

- Toxicity Studies: Research indicates that prolonged exposure can lead to significant health issues affecting the liver and kidneys.

- Environmental Impact: The compound's persistence in soil and water systems raises concerns about contamination and bioaccumulation .

- Chemical Interactions: Studies show that it can react with oxidizing agents, which may produce harmful byproducts during industrial processes .

1,2,4-Trichlorobenzene is often compared with other chlorinated benzenes due to its structural similarities. Below are some similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1,2,3-Trichlorobenzene | 95-95-2 | Different chlorine positioning affects reactivity. |

| 1,3,5-Trichlorobenzene | 108-70-3 | Less commonly used; distinct physical properties. |

| 1-Chloro-2-nitrobenzene | 88-73-3 | Contains nitro group; used in dye synthesis. |

Uniqueness of 1,2,4-Trichlorobenzene:

1,2,4-Trichlorobenzene is economically significant among the trichlorobenzenes due to its widespread industrial applications as a solvent and chemical intermediate. Its specific chlorination pattern contributes to its unique properties compared to other isomers .

1,2,4-Trichlorobenzene is predominantly synthesized via electrophilic aromatic substitution reactions involving benzene or dichlorobenzene precursors. Industrially, benzene undergoes chlorination in the presence of Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) at temperatures between 40°C and 80°C. The reaction proceeds through sequential chlorination, yielding a mixture of dichlorobenzene isomers (ortho, meta, and para) before further chlorination produces trichlorobenzene derivatives.

Excess chlorination of 1,4-dichlorobenzene selectively generates 1,2,4-trichlorobenzene due to the directing effects of existing chlorine substituents. For instance, under controlled conditions with sulfur additives, chlorination of 1,4-dichlorobenzene achieves 55–65% conversion to 1,2,4-trichlorobenzene, with minor impurities such as 1,2,3-trichlorobenzene. The process typically employs a chlorine-to-substrate molar ratio of 1.35–1.5 to minimize over-chlorination.

Table 1: Product Distribution in Benzene Chlorination

| Chlorine Ratio | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene | 1,4-Dichlorobenzene |

|---|---|---|---|

| 1:1 | 25–35% | 0.5–2% | 65–75% |

| 1:1.5 | 10–15% | <1% | 55–65% |

Cobalt Oxide (Co₃O₄) Morphology-Dependent Reactivity

Cubic-phase Co₃O₄ nanoparticles with uniform size distribution (20–30 nm) exhibit high photocatalytic activity under visible light, achieving 90.13% degradation of 1,2,4-TCB within 6 hours under optimal conditions (2.0 g/L catalyst dosage, 350 W illumination intensity, 30°C) [1]. The degradation efficiency initially increases with Co₃O₄ dosage due to enhanced electron-hole pair generation but declines beyond 2.0 g/L due to light scattering and particle aggregation [1]. Reactive oxygen species (·OH, ·O₂⁻) generated at the catalyst surface drive dechlorination, with acidic conditions (pH < 7) favoring Co₃O₄ dispersion and active site availability [1].

Table 1: Optimal Parameters for Co₃O₄-Mediated 1,2,4-TCB Degradation

| Parameter | Optimal Value | Efficiency (%) |

|---|---|---|

| Catalyst Dosage | 2.0 g/L | 90.13 |

| Light Intensity | 350 W | 89.50 |

| Temperature | 30°C | 90.00 |

| Initial Concentration | 7.5 mg/L | 86.00 |

The reaction follows pseudo-first-order kinetics, with rate constants increasing linearly with temperature (20–30°C) [1]. Post-degradation analysis confirms mineralization to aliphatic acids, Cl⁻, and CO₂, with no detectable intermediates beyond 1,4-dichlorobenzene (1,4-DCB) [1].

Titanium Dioxide (TiO₂) and Carbon Nanotube Composites

Composite catalysts of TiO₂ coated on carbon nanotubes (CNTs) outperform pure TiO₂, achieving 70% 1,2,4-TCB degradation within 60 minutes under UV light (254 nm) compared to 51% for TiO₂ alone [2]. The CNT matrix enhances electron-hole separation and provides adsorption sites for 1,2,4-TCB, increasing the apparent rate constant by 63.3% (0.0196 h⁻¹ vs. 0.0120 h⁻¹) [2]. Degradation proceeds via ortho-Cl removal, forming 1,4-DCB as the primary intermediate, followed by further dechlorination to chlorobenzene (CB) [2].

Mechanistic Pathway:

- UV excitation generates electron-hole pairs in TiO₂.

- Electrons migrate to CNTs, reducing recombination.

- Holes oxidize water to ·OH, attacking 1,2,4-TCB.

- Sequential dechlorination yields 1,4-DCB → CB → CO₂ [2].

Radiolytic Dechlorination via Gamma Irradiation

Gamma irradiation achieves complete 1,2,4-TCB degradation in polar solvents (methanol, ethanol) but forms polychlorinated biphenyls (PCBs) in nonpolar solvents like benzene [3]. Radiation-chemical yields (G-values) range from 1.83–2.56 molecules/100 eV, with degradation pathways dependent on solvent polarity:

- Polar Solvents: Direct dechlorination dominates, yielding 1,4-DCB (62%), CB (28%), and benzene (10%) [3].

- Nonpolar Solvents: Radical recombination produces PCBs (e.g., 2,3′,4-trichlorobiphenyl) [3].

Table 2: Solvent Effects on Gamma Radiolysis of 1,2,4-TCB

| Solvent | G-Value (molecules/100 eV) | Primary Byproducts |

|---|---|---|

| Methanol | 1.83 | 1,4-DCB, CB, Benzene |

| Ethanol | 2.56 | 1,4-DCB, CB |

| Hexane | 1.93 | PCBs, 1,4-DCB |

| Benzene | 1.84 | PCBs, CB |

Environmental implications highlight the necessity of solvent selection to avoid toxic byproducts [3].

Hydrodechlorination and Oxygen-Attacking Competitive Pathways

While hydrodechlorination (HDC) data for 1,2,4-TCB is limited in the provided sources, competitive pathways emerge in photocatalytic and radiolytic systems. In Co₃O₄-mediated reactions, ·O₂⁻ radicals preferentially attack Cl substituents, while ·OH targets aromatic rings, leading to hydroxylated intermediates [1]. Gamma irradiation in aqueous systems generates hydrated electrons (e⁻ₐq) that reduce 1,2,4-TCB via sequential Cl⁻ elimination [4].

Reductive Dechlorination in Anaerobic Microbial Systems

Methanogenic consortia enriched from polluted sediments reductively dechlorinate 1,2,4-TCB to 1,4-DCB and CB using lactate or hydrogen as electron donors [5]. Dehalococcoides mccartyi strain CBDB1 employs a membrane-bound multienzyme complex (Hup hydrogenase, iron-sulfur molybdoprotein, reductive dehalogenase) for H₂-driven dechlorination [6]. Key findings include:

- Electron Donors: Lactate, ethanol, and H₂ sustain dechlorination; formate inhibits the process [5].

- Inhibitors: 2-Bromoethanesulfonic acid (BrES) suppresses methanogenesis but not dechlorination, confirming pathway independence [5].

- Substrate Range: The consortium dechlorinates hexachlorobenzene to 1,3,5-TCB and PCBs to lower chlorinated congeners [5].

Degradation Pathway:

1,2,4-TCB → 1,4-DCB → CB → Benzene (mineralization) [5].

The aerobic biodegradation of 1,2,4-trichlorobenzene represents a sophisticated biological process that necessitates a comprehensive array of mineral nutrients to support the complex enzymatic machinery involved in the degradation pathway. Research has consistently demonstrated that successful aerobic mineralization of this chlorinated aromatic compound depends critically on the availability and optimal concentration of essential mineral components that serve as enzyme cofactors, structural elements, and metabolic regulators [1] [2] [3].

Essential Mineral Components for Aerobic Degradation

The fundamental mineral requirements for aerobic 1,2,4-trichlorobenzene degradation encompass both macronutrients and micronutrients, each playing distinct yet interconnected roles in the biodegradation process. Nitrogen, supplied primarily as ammonium nitrate at concentrations of 1.0 grams per liter, serves as the primary building block for protein synthesis and enzyme production [4] [5]. The dioxygenase enzymes responsible for the initial hydroxylation of the aromatic ring require substantial nitrogen resources for their synthesis and maintenance [6] [7].

Phosphorus, administered through potassium hydrogen phosphate and dipotassium hydrogen phosphate at concentrations of 0.5 and 1.5 grams per liter respectively, fulfills dual functions as an energy metabolism component and pH buffering agent [2] [8]. The phosphate system is essential for adenosine triphosphate generation, which powers the energy-intensive degradation reactions, while simultaneously maintaining optimal pH conditions for enzyme activity [9].

Magnesium sulfate heptahydrate, typically supplied at 0.5 grams per liter, functions as a critical enzyme cofactor, particularly for the chlorobenzene dioxygenase system that initiates the degradation pathway [3] [10]. Magnesium ions are essential for ribosome stability and protein synthesis, directly impacting the bacterium's ability to produce the necessary degradative enzymes [11].

Trace Element Requirements and Enzyme Cofactors

The successful aerobic degradation of 1,2,4-trichlorobenzene requires an intricate network of trace elements that serve as cofactors for the various enzyme systems involved in the mineralization pathway. Iron, present in both ferrous and ferric forms at concentrations ranging from 0.1 to 1.0 milligrams per liter, represents perhaps the most critical micronutrient for the degradation process [6] [7]. Iron serves as an essential cofactor for the chlorobenzene dioxygenase enzyme, which catalyzes the initial hydroxylation reaction that begins the degradation cascade [1] [7].

Manganese, supplied as manganese sulfate at concentrations between 0.1 and 0.5 milligrams per liter, plays multiple roles in the aerobic degradation process [12] [13]. Beyond its function as a superoxide dismutase cofactor protecting cells from oxidative damage, manganese participates directly in various oxidoreductase reactions throughout the degradation pathway [14]. Research has demonstrated that manganese-driven carbon oxidation processes are particularly important at oxic-anoxic interfaces where 1,2,4-trichlorobenzene degradation often occurs [15] [14].

Zinc, copper, molybdenum, and cobalt, required in concentrations ranging from 0.001 to 0.1 milligrams per liter, serve as cofactors for specialized enzyme systems [12] [16]. Zinc is essential for metalloenzyme function and protein structural integrity, while copper participates in electron transport chain reactions [3] [10]. Molybdenum serves as a cofactor for reductase enzymes, and cobalt is required for methylation reactions and vitamin B12 synthesis [17].

Oxygen Requirements and Aerobic Metabolism

Dissolved oxygen represents a unique mineral requirement for aerobic 1,2,4-trichlorobenzene degradation, typically maintained at concentrations between 6 and 8 milligrams per liter [15] [18]. Oxygen serves multiple functions in the degradation process, acting as both a terminal electron acceptor and a direct substrate for oxygenase reactions [6] [7]. The chlorobenzene dioxygenase enzyme incorporates molecular oxygen directly into the aromatic ring structure, creating the dihydrodiol intermediate that initiates the degradation pathway [1] [6].

Research has demonstrated that oxygen limitation significantly impacts degradation efficiency, with studies showing that aerobic degradation is substantially more rapid than anaerobic processes [19] [15]. The oxygen requirement is particularly critical during the initial hydroxylation reactions and subsequent ring cleavage steps, where molecular oxygen is consumed at rates of approximately one mole of oxygen per mole of substrate [6].

Mineral Medium Composition and Optimization

Standard mineral media formulations for 1,2,4-trichlorobenzene degradation have been extensively optimized through decades of research [4] [5] [20]. The most commonly employed mineral medium composition includes ammonium nitrate at 1.0 grams per liter, ammonium sulfate at 0.5 grams per liter, sodium chloride at 0.5 grams per liter, dipotassium hydrogen phosphate at 1.5 grams per liter, potassium dihydrogen phosphate at 0.5 grams per liter, magnesium sulfate heptahydrate at 0.5 grams per liter, and calcium chloride at 0.01 grams per liter [4] [5].

This formulation provides the essential macronutrients while maintaining appropriate ionic strength and pH buffering capacity [2] [8]. Trace element solutions containing iron, manganese, zinc, copper, molybdenum, and cobalt are typically added as concentrated stock solutions to achieve optimal micronutrient levels [12] [16].

Environmental Factors and Mineral Bioavailability

The bioavailability of mineral nutrients significantly influences the efficiency of aerobic 1,2,4-trichlorobenzene degradation [19] [2]. Soil organic matter content affects mineral availability, with studies demonstrating that higher organic matter concentrations can both enhance and inhibit degradation depending on the specific mineral interactions [2] [11]. Temperature plays a crucial role in mineral uptake and enzyme activity, with optimal degradation occurring at temperatures around 30 degrees Celsius [21] [19].

pH conditions critically affect mineral solubility and bioavailability, with most studies reporting optimal degradation at pH values between 6.5 and 8.0 [21] [8]. The pH buffering provided by phosphate systems helps maintain these optimal conditions throughout the degradation process [8] [9].

Degradation Rates and Mineral Dependencies

Aerobic degradation rates of 1,2,4-trichlorobenzene vary significantly depending on mineral availability and environmental conditions [19] [21] [3] [10]. Under optimal mineral nutrition conditions, degradation rates can achieve 63% mineralization of substrate within reasonable timeframes [3] [10]. Studies with Burkholderia species have demonstrated maximum specific transformation rates of 37 nanomoles per milligram dry weight per minute when provided with adequate mineral nutrition [10].

The dependency on mineral nutrition is evidenced by studies showing that mineral fertilizer additions can enhance degradation rates in some systems while having minimal effect in others [2] [8]. This variability highlights the importance of site-specific mineral assessment and supplementation strategies for optimal biodegradation performance [8] [9].

Enzyme Systems and Mineral Cofactor Requirements

The aerobic degradation of 1,2,4-trichlorobenzene involves a sophisticated array of enzyme systems, each with specific mineral cofactor requirements [6] [7]. The chlorobenzene dioxygenase enzyme system, classified as EC 1.14.12, requires iron, magnesium, and manganese as essential cofactors for catalyzing the initial aromatic ring hydroxylation [1] [6]. This enzyme system is obligately aerobic, requiring molecular oxygen for both substrate hydroxylation and cofactor regeneration [7].

Subsequent degradation steps involve dihydrodiol dehydrogenase systems requiring nicotinamide adenine dinucleotide, iron, and zinc for converting dihydrodiol intermediates to catechol compounds [6] [7]. The chlorocatechol 1,2-dioxygenase, responsible for ortho ring cleavage, requires iron, manganese, and magnesium cofactors for optimal activity [7]. Alternative meta cleavage pathways utilize catechol 2,3-dioxygenase systems with similar mineral cofactor requirements [7].

Research Findings and Data Analysis

Extensive research has documented the mineral requirements for aerobic 1,2,4-trichlorobenzene degradation across diverse microbial systems and environmental conditions [19] [21] [2] [3] [10]. Studies by Marinucci and Bartha demonstrated that mineral fertilizer additions failed to enhance degradation rates in Nixon sandy loam soils, suggesting that mineral limitations were not the primary constraint in their experimental system [2]. However, subsequent research by Adebusoye and colleagues achieved 91% degradation in 202 hours using enriched microbial cultures with optimized mineral nutrition [11].

More recent investigations have revealed the critical importance of mineral cofactor availability for enzyme function [3] [10] [6] [7]. Research with Burkholderia species demonstrated that adequate mineral nutrition enables complete mineralization of 1,2,4-trichlorobenzene from nanomolar to micromolar concentrations [3] [10]. These findings underscore the fundamental importance of comprehensive mineral nutrition for achieving optimal aerobic biodegradation performance.

Physical Description

Liquid

COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Colorless liquid or crystalline solid (below 63°F) with an aromatic odor.

Color/Form

Orthorhombic crystals

Colorless liquid or crystalline solid (below 63 degrees F).

XLogP3

Boiling Point

213.5 °C

213 °C

416°F

Flash Point

105 °C (222 °F)

105 °C c.c.

222°F

Vapor Density

6.26 (Air= 1)

Relative vapor density (air = 1): 6.26

6.26

Density

1.459 g cu cm at 20 °C/4 °C

Relative density (water = 1): 1.5

1.45

LogP

log Kow = 4.02

3.98

Odor

Melting Point

17.0 °C

16.92 °C

17 °C

63°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.46 mmHg

0.46 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 40

1 mmHg

Pictograms

Irritant;Environmental Hazard

Other CAS

63697-18-7

Wikipedia

Biological Half Life

Fingerling rainbow trout (Salmo gairdnerii) were exposed to (14)C-labeled 1,2,4-trichlorobenzene for 8 hr in a static exposure (0.018 mg/L) or for 35 days in a continuous-flow exposure (0.20 mg/L) followed by a subsequent elimination period. For 2 days after 8 hr exposure, half-time of elimination of (14)C from muscle & liver was 0.4 days, while after 35 day exposure an early rapid elimination of (14)C from these tissues (half-time= 0.4 days) was followed by slower elimination (half-time= 50 days) during days 4-36.

In a tissue distribution study groups of rats were given 1.36 mmol 1,2,4-TCB/kg intraperitoneally and animals were killed at intervals up to 120 hours after dosing. The estimated half-lives of 1,2,4-TCB in blood, liver and kidney were 5.8, 5.2, and 6.2 hours, respectively. The 1,2,4-TCB levels were much higher in adipose tissue than in blood and other tissues.

Use Classification

Methods of Manufacturing

... Production method applicable to 1,2,4- and 1,2,3-trichlorobenzenes is based on the dehydrohalogenation of 1,2,3,4,5,6-hexachlorocyclohexane (stereoisomeric mixture), a byproduct of gamma-hexachlorocyclohexane production. In the presence of aqueous alkali or alkaline earth solutions or of ammonia, or directly through use of catalysts, hexachlorocyclohexane is converted at a temperature of 90 - 250 °C mainly to trichlorobenzene. The yield lies between 80 and 99%, with the product mixture consisting of 70 - 85% 1,2,4-trichlorobenzene and 13 - 30% 1,2,3-trichlorobenzene.

Chlorination of monochlorobenzene

... From 2,4-dichloroaniline or 2,5-dichloroaniline or 3,4-dichloroaniline by diazotization and treatment with Cu2Cl2. ... From 1,3-diaminobenzene by tetrazotization & treatment with Cu2Cl2.

Dehydrochlorination at 60 °C of the alpha, delta, and gamma isomers of benzene hexachloride.

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Services

Wholesale and retail trade

Benzene, 1,2,4-trichloro-: ACTIVE

1,2,4-Trichlorobenzene is formed in minor quantities during the production of monochlorobenzene.

Analytic Laboratory Methods

Method: NIOSH 5517, Issue 2; Procedure: gas chromatography, (63)Ni electron capture detector; Analyte: 1,2,4-trichlorobenzene; Matrix: air; Detection Limit: 0.001 ug/mL in hexane.

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2,4-trichlorobenzene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.21 ug/L.

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2,4-trichlorobenzene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 34 ug/L.

For more Analytic Laboratory Methods (Complete) data for 1,2,4-TRICHLOROBENZENE (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

The detection of chlorinated aromatic hydrocarbons (o-, m-, p-dichlorobenzene; 1,2,4-trichlorobenzene; 1,2,4,5-tetrachlorobenzene; pentachlorobenzene; hexachlorobenzene) in human blood plasma by capillary gas chromatography is described and discussed.

Storage Conditions

1,2,4-Trichlorobenzene must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates and nitrates) since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where 1,2,4-trichlorobenzene is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Interactions

Stability Shelf Life

Volatile with steam

Dates

Online measurement of 1,2,4-trichlorobenzene as dioxin indicator on multi-walled carbon nanotubes

Ishrat Mubeen, Sattrawut Tulaphol, Lu Shengyong, Denggao Pan, Pengfei Zhang, Muhammad Sajid Khan, Mi Yan, William R StevensPMID: 33137681 DOI: 10.1016/j.envpol.2020.115329

Abstract

Polychlorinated dibenzo-p-dioxin and dibenzofuran (PCDD/F) emission is one of main concerns for the secondary pollution of municipal solid waste incinerators (MSWI). For timely response to emission, 1,2,4-trichlorobenzene (1,2,4-TrClBz) as dioxin indicator can be monitored via online measurement techniques. In this study, multi-walled carbon nanotubes (MWCNTs) were investigated for their suitability as a 1,2,4-TrClBz sorbent for MSWI stack gas analysis. The tests include, batch adsorption, continuous adsorption-desorption of 1,2,4-TrClBz via thermal desorption coupled with gas chromatography (TD-GC-ECD), temperature and concentration stability of MWCNTs, and adsorption performance of the system. Thermogravimetric/derivative thermogravimetric (TGA/DTG) analysis reveals that MWCNTs has higher capacity in terms of weight loss (14.34%) to adsorb 1,2,4-TrClBz compared to Tenax TA (9.46%) and also shows fast desorption of adsorbate at temperature of 87 °C compared to Tenax TA (130 °C). Interestingly, carbon nanotubes and Tenax TA gave almost similar adsorption-desorption response, and from TD-GC-ECD analysis it was found that with increasing mass flow of 1,2,4-TrClBz (7.42 × 10- 44.52 × 10

mg ml

) through sorbent traps, average peak areas increased from 2.86 ± 0.02 to 13.54 ± 0.26 for MWCNTs and 2.89 ± 0.02 to 13.38 ± 0.12 for Tenax TA, respectively. The stability of MWCNTs for temperature was 400 °C and for concentration of 1,2,4-TrClBz was 50 ppbv. However, regeneration of sorbent at 100 ppbv (1,2,4-TrClBz) was not possible. TD-GC-ECD system showed high adsorption performance with 3.86% and 3.59% relative standard deviation at 250 °C and 300 °C, respectively. Further Fourier Transform Infrared Spectroscopy (FTIR) analysis confirmed that adsorbate can be fully desorbed at 300 °C.

Retention of polypropylene stereoisomers in solvent gradient interaction chromatography on porous graphitic carbon as influenced by temperature and mobile phase composition

Anthony Ndiripo, Harald PaschPMID: 31948725 DOI: 10.1016/j.chroma.2020.460865

Abstract

The behavior of isotactic, syndiotactic and atactic polypropylene stereoisomers on porous graphitic carbon (PGC) at different column temperatures is investigated with 1-decanol, decalin and decane as the adsorption promoting solvents using gradient interaction chromatography (SGIC). Column temperatures between 120 - 180 °C are investigated for the three adsorption promoting solvents with 1,2,4-trichlorobenzene (TCB) as the desorption promoting solvent. Owing to the different stereochemistry of the isomers, their interaction with the atomic level flat surface (ALFS) of porous graphitic carbon is observed to be different when injected from the three different adsorption promoting solvents. Atactic and isotactic polypropylene are not separable when 1-decanol is used as the adsorption solvent but can be separated from syndiotactic PP at column temperatures of between 120 - 180 °C. The three stereoisomers have almost similar elution volumes when decalin is used as the adsorption promoting solvent between 120 - 170 °C. Decane allows for both adsorption and desorption of the stereoisomers at distinct peak elution volumes at the studied column temperatures of 120 - 160 °C. Furthermore, it is shown that increasing the column temperature while maintaining other chromatographic conditions can either decrease or increase retention depending on the adsorption promoting solvent. More importantly, retention is influenced by adsorption conditions (temperature and adsorption promoting solvent) which may affect macromolecular conformations upon injection onto the PGC stationary phase. This is the first study on PP stereoisomers highlighting this behaviour.Enhanced removal of 1,2,4-trichlorobenzene by modified biochar supported nanoscale zero-valent iron and palladium

Xiao Shang, Lei Yang, Da Ouyang, Bo Zhang, Wenying Zhang, Mingyue Gu, Jing Li, Mengfang Chen, Lihui Huang, Linbo QianPMID: 32213390 DOI: 10.1016/j.chemosphere.2020.126518

Abstract

Biochar pyrolysed at 300 °C, 500 °C, 700 °C was modified by hydrochloric acid (HCl), hydrofluoric acid (HF), sodium hydroxide (NaOH), hydrogen peroxide (HO

), nitric acid (HNO

) and potassium permanganate (KMnO

), and subsequently evaluated for removal efficiency of 1,2,4-trichlorobenzene (1,2,4-TCB) by biochar supported nanoscale zero-valent iron (nZVI) and palladium (Pd) composites. Under the initial 1,2,4-TCB concentration of 10 mg L

and the solid-liquid ratio of 0.16 g L

, the synthesized composites of nZVI-Pd with BC700 modified by HF (FBC700-nZVI-Pd) and nZVI-Pd with BC300 modified by NaOH (SBC300-nZVI-Pd) demonstrated significantly enhanced removal efficiencies for 1,2,4-TCB achieving 98.8% and 94.7% after 48 h, respectively. The physicochemical properties of biochar including specific surface area, aromaticity and hydrophobicity after the modification by HF and NaOH were improved. Increased the supporting sites for Fe/Pd nanoparticles and the contact between composites and 1,2,4-TCB were mainly responsible for enhanced removal efficiency for 1,2,4-TCB. Both the adsorption by biochar and reduction by Fe/Pd nanoparticles effectively contributed to the removal of 1,2,4-TCB. It is estimated that the proportion of reduction was about twice that of adsorption in the first 12 h, which produced 1,2-DCB, benzene and other degradation products. Therefore, biochar treated with HF and NaOH and supported Fe/Pd nanoparticles could be effective functional materials for remediation of groundwater contaminated by 1,2,4-TCB.

A Dehalogenimonas Population Respires 1,2,4-Trichlorobenzene and Dichlorobenzenes

Wenjing Qiao, Fei Luo, Line Lomheim, E Erin Mack, Shujun Ye, Jichun Wu, Elizabeth A EdwardsPMID: 30371071 DOI: 10.1021/acs.est.8b04239

Abstract

Chlorobenzenes are ubiquitous contaminants in groundwater and soil at many industrial sites. Previously, we demonstrated the natural attenuation of chlorobenzenes and benzene at a contaminated site inferred from a 5 year site investigation and parallel laboratory microcosm studies. To identify the microbes responsible for the observed dechlorination of chlorobenzenes, the microbial community was surveyed using 16S rRNA gene amplicon sequencing. Members of the Dehalobacter and Dehalococcoides are reported to respire chlorobenzenes; however, neither were abundant in our sediment microcosms. Instead, we observed a significant increase in the relative abundance of Dehalogenimonas from <1% to 16-30% during dechlorination of 1,2,4-trichlorobenzene (TCB), 1,2-dichlorobenzene (DCB), and 1,3-DCB over 19 months. Quantitative PCR (qPCR) confirmed that Dehalogenimonas gene copies increased by 2 orders of magnitude with an average yield of 3.6 ± 2.3 g cells per mol Clreleased ( N = 12). In transfer cultures derived from sediment microcosms, dechlorination of 1,4-DCB and monochlorobenzene (MCB) was carried out by Dehalobacter spp. with a growth yield of 3.0 ± 2.1 g cells per mol Cl

released ( N = 5). Here we show that a Dehalogenimonas population respire 1,2,4-TCB and 1,2-/1,3-DCB isomers. This finding emphasizes the need to monitor a broader spectrum of organohalide-respiring bacteria, including Dehalogenimonas, at sites contaminated with halogenated organic compounds.

A switch of chlorinated substrate causes emergence of a previously undetected native Dehalobacter population in an established Dehalococcoides-dominated chloroethene-dechlorinating enrichment culture

Luz A Puentes Jácome, Elizabeth A EdwardsPMID: 29088371 DOI: 10.1093/femsec/fix141

Abstract

Chlorobenzenes are soil and groundwater pollutants of concern that can be reductively dehalogenated by organohalide-respiring bacteria from the genera Dehalococcoides and Dehalobacter. The bioaugmentation culture KB-1® harbours Dehalococcoides mccartyi spp. that reductively dehalogenate trichloroethene to ethene. It contains more than 30 reductive dehalogenase genes; some of them are highly similar to genes found in the chlorobenzene-respiring Dehalococcoides mccartyi strain CBDB1. We explored the chlorobenzene dehalogenation capability of the KB-1 enrichment culture using 1,2,4-trichlorobenzene (1,2,4-TCB). We achieved adaptation of KB-1 to 1,2,4-TCB that is dehalogenated to a mixture of dichlorobenzenes, and subsequently to monochlorobenzene and benzene. Surprisingly, a native Dehalobacter population, and not a Dehalococcoides population, couples the dechlorination of 1,2,4-TCB to growth achieving an average yield of 1.1 ± 0.6 × 1013 cells per mole of Cl- released. Interestingly, the dechlorination of 1,2,4-TCB occurs alongside the complete dechlorination of trichloroethene to ethene in cultures fed both electron acceptors. Dehalobacter was not previously identified as a major player in KB-1, but its ecological niche was favoured by the introduction of 1,2,4-TCB. Based on 16S rRNA phylogeny, Dehalobacter populations seem to cluster into specialised clades, and are likely undergoing substrate specialisation as a strategy to reduce competition for electron acceptors.The Regular/Persistent Free Radicals and Associated Reaction Mechanism for the Degradation of 1,2,4-Trichlorobenzene over Different MnO

Qianqian Li, Xinchen Huang, Guijin Su, Minghui Zheng, Chunhua Huang, Mengjing Wang, Chunyan Ma, Da WeiPMID: 30371067 DOI: 10.1021/acs.est.8b03789

Abstract

The role of regular/persistent free radicals on the catalytic activity of K-tuned MnO

tunnel structures is poorly understood to date. Herein, three MnO

polymorphs (α-, β-, and δ-MnO

) were synthesized and examined toward the degradation of 1,2,4-trichlorobenzene (1,2,4-TrCBz) at 300 °C. δ-MnO

, with a two-dimensional-layered tunnel structure tuned by K

, exhibited the highest activity among the three MnO

polymorphs. The electron spin resonance spectroscopy results confirmed that δ-MnO

featured the most abundant reactive oxygen species (ROS: O

, •OH, and

O

), followed by α-MnO

(O

and

O

), and β-MnO

(O

), being supported by the calculated energy barrier. It was, intriguingly, noted that persistent organic free radicals, newly recognized as emerging surface-stabilized compound, were remarkably detected in α- and β-MnO

/1,2,4-TrCBz systems but not in more reactive δ-MnO

/1,2,4-TrCBz system. These might contribute to discrepant oxidative degradation process. During the oxidative process, intermediates, including benzoic acid and glycerol, formed via attack by ROS. Upon further attack, these intermediates fragmented into smaller molecules such as formic, acetic, propionic, and butyric acids. The present findings give deeper insights into the role of free radicals on the catalytic degradation of chlorinated aromatics.

N-acyl-homoserine lactone dynamics during biofilm formation of a 1,2,4-trichlorobenzene mineralizing community on clay

Hongjie Sheng, Mourad Harir, Lisa A Boughner, Xin Jiang, Philippe Schmitt-Kopplin, Reiner Schroll, Fang WangPMID: 28697551 DOI: 10.1016/j.scitotenv.2017.06.233

Abstract

In Gram-negative bacteria, quorum sensing systems are based on the N-acyl-homoserine lactone (AHL) molecule. The objective of this study was to investigate the role of quorum sensing systems during biofilm formation by a microbial community while degrading the pollutant. Our model system included 1,2,4-trichlorobenzene (1,2,4-TCB) and its mineralizing Gram-negative bacterial community to investigate the relationships between AHL dynamics, cell growth and pollutant degradation. Biomineralization of 1,2,4-TCB was monitored for both the planktonic bacterial community with and without sterile clay particles in liquid cultures. The bacterial growth and production of AHLs were quantified by fluorescent in situ hybridization and immunoassay analysis, respectively. A rapid production of AHLs which occurred coincided with the biofilm formation and the increase of mineralization rate of 1,2,4-TCB in liquid cultures. There is a positive correlation between the cell density of Bodertella on the clay particles and mineralization rate of 1,2,4-TCB. 3-oxo-C-HSL appears to be the dominant AHL with the highest intensity and rapidly degraded by the bacterial community via two main consecutive reactions (lactone hydrolysis and decarboxylic reaction). These findings suggest that the integrated AHLs and their degraded products play a crucial role in biofilm formation and biomineralization of 1,2,4-TCB in culture.

Atline measurement of 1,2,4-trichlorobenzene for polychlorinated dibenzo-p-dioxin and dibenzofuran International Toxic Equivalent Quantity prediction in the stack gas

Xuan Cao, William R Stevens, Shaofu Tang, Shengyong Lu, Xiaodong Li, Xiaoqing Lin, Minghui Tang, Jianhua YanPMID: 30340166 DOI: 10.1016/j.envpol.2018.09.144

Abstract

A home-made analytical instrument based on thermal desorption gas chromatography coupled to resonance enhanced multiphoton ionization time-of-flight mass spectrometry (TD-GC-REMPI-TOFMS) was applied for atline measurement of 1,2,4-trichlorobenzene for the prediction of polychlorinated dibenzodioxin and dibenzofuran (PCDD/F) concentrations in the stack gas of a municipal solid waste incinerator (400 ton/day). Conventional high resolution gas chromatography/high resolution mass spectroscopy (HRGC/HRMS) measurements for the determination of PCDD/F concentrations were performed to compare with TD-GC-REMPI-TOFMS measurements. 1,2,4-Trichlorobenzene correlated with I-TEQ at r = 0.867, 0.953 and 0.944 in unstable, stable and integrated conditions. The correlation was independent of the facility operating conditions observed in this study. Using a linear model to predict I-TEQ by 1,2,4-trichlorobenzene over the test, the average of the relative difference between predicted and measured I-TEQ was 18.9%. 1,2,4-Trichlorobenzene measured by TD-GC-REMPI-TOFMS can be used as a robust indicator of I-TEQ in stack gas.Sequential biodegradation of 1,2,4-trichlorobenzene at oxic-anoxic groundwater interfaces in model laboratory columns

Steven J Chow, Michelle M Lorah, Amar R Wadhawan, Neal D Durant, Edward J BouwerPMID: 32283437 DOI: 10.1016/j.jconhyd.2020.103639

Abstract

Halogenated organic solvents such as chlorobenzenes (CBs) are frequent groundwater contaminants due to legacy spills. When contaminated anaerobic groundwater discharges into surface water through wetlands and other transition zones, aeration can occur from various physical and biological processes at shallow depths, resulting in oxic-anoxic interfaces (OAIs). This study investigated the potential for 1,2,4-trichlorobenzene (1,2,4-TCB) biodegradation at OAIs. A novel upflow column system was developed to create stable anaerobic and aerobic zones, simulating a natural groundwater OAI. Two columns containing (1) sand and (2) a mixture of wetland sediment and sand were operated continuously for 295 days with varied doses of 0.14-1.4 mM sodium lactate (NaLac) as a model electron donor. Both column matrices supported anaerobic reductive dechlorination and aerobic degradation of 1,2,4-TCB spatially separated between anaerobic and aerobic zones. Reductive dechlorination produced a mixture of di- and monochlorobenzene daughter products, with estimated zero-order dechlorination rates up to 31.3 μM/h. Aerobic CB degradation, limited by available dissolved oxygen, occurred for 1,2,4-TCB and all dechlorinated daughter products. Initial reductive dechlorination did not enhance the overall observed extent or rate of subsequent aerobic CB degradation. Increasing NaLac dose increased the extent of reductive dechlorination, but suppressed aerobic CB degradation at 1.4 mM NaLac due to increased oxygen demand. 16S-rRNA sequencing of biofilm microbial communities revealed strong stratification of functional anaerobic and aerobic organisms between redox zones including the sole putative reductive dechlorinator detected in the columns, Dehalobacter. The sediment mixture column supported enhanced reductive dechlorination compared to the sand column at all tested NaLac doses and growth of Dehalobacter populations up to 4.1 × 10copies/g (51% relative abundance), highlighting the potential benefit of sediments in reductive dechlorination processes. Results from these model systems suggest both substantial anaerobic and aerobic CB degradation can co-occur along the OAI at contaminated sites where bioavailable electron donors and oxygen are both present.